H-Phe-Ile-OH
Description
Significance of Dipeptides in Chemical Biology Research
Dipeptides, consisting of two amino acids linked by a single peptide bond, are fundamental molecules in the field of chemical biology. hmdb.ca Their importance stems from several key roles: they are the simplest repeating units that form proteins, making them essential building blocks for these complex macromolecules. numberanalytics.com Understanding the properties and behaviors of dipeptides is crucial for comprehending the larger principles of protein structure, function, and synthesis. numberanalytics.com
Beyond their role as protein constituents, dipeptides exhibit a range of distinct biological activities and are involved in numerous physiological processes. numberanalytics.comresearchgate.net Some function as neurotransmitters or neuromodulators, while others possess antioxidant properties or participate in cell signaling pathways. numberanalytics.com In a research context, dipeptides serve as invaluable models. Scientists utilize them to investigate the mechanics of peptide bond formation, a central process in all living organisms. nih.gov Their relative simplicity also makes them ideal subjects for studying molecular self-assembly, where molecules spontaneously organize into ordered structures, a phenomenon critical for the formation of amyloid fibrils and other supramolecular structures. mdpi.comfrontiersin.org The study of dipeptides, therefore, provides fundamental insights into biochemical reactions, protein folding, and the development of novel biomaterials. numberanalytics.commdpi.com
Overview of H-Phe-Ile-OH as a Model Dipeptide for Academic Investigation
This compound, also known as Phenylalanyl-Isoleucine, is a dipeptide formed from the amino acids L-phenylalanine and L-isoleucine. nih.govcymitquimica.com It is classified as a metabolite, often resulting from the incomplete breakdown of proteins during digestion or catabolism. hmdb.canih.gov The compound typically presents as a white to off-white solid that is soluble in water and maintains a stable structure under physiological conditions. cymitquimica.com Its chemical structure, featuring an aromatic side chain from phenylalanine and a branched-chain from isoleucine, gives it notable hydrophobic characteristics. cymitquimica.com
In academic research, this compound serves as a model compound for various investigations. It is frequently used in peptide screening, a high-throughput technique that employs peptide libraries to study protein interactions, map epitopes, and analyze biological functions. chemicalbook.commedchemexpress.com This makes it a tool in the discovery and development of new therapeutic agents. medchemexpress.com
Furthermore, specific research has highlighted its potential as a biochemical tool. Studies have suggested that this compound may act as a potential biomarker for conditions such as endometriosis, as it can bind to specific monoclonal antibodies developed for disease detection. biosynth.com It has also been identified for its potential use as a biochemical diagnostic in studies involving Caco-2 cells, a common model for the human intestinal barrier. biosynth.com While the reverse sequence dipeptide, Isoleucyl-Phenylalanine (Ile-Phe), has been noted for its ability to self-assemble into stable hydrogels, the study of this compound and similar molecules contributes to the broader understanding of how amino acid sequence influences the self-assembly properties of peptides. frontiersin.org
Table 1: Physicochemical Properties and Identifiers of this compound
| Identifier/Property | Value | Source |
|---|---|---|
| IUPAC Name | (2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoic acid | nih.gov |
| Molecular Formula | C15H22N2O3 | nih.govcymitquimica.combiosynth.com |
| Molecular Weight | 278.35 g/mol | nih.govbiosynth.comchembk.com |
| CAS Number | 22951-94-6 | nih.govcymitquimica.combiosynth.com |
| Canonical SMILES | CCC@HC@@HO)NC(=O)C@HN | nih.govbiosynth.com |
| InChIKey | JWBLQDDHSDGEGR-DRZSPHRISA-N | nih.gov |
| Physical Description | Solid | nih.govcymitquimica.com |
| Topological Polar Surface Area | 92.4 Ų | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-10(2)13(15(19)20)17-14(18)12(16)9-11-7-5-4-6-8-11/h4-8,10,12-13H,3,9,16H2,1-2H3,(H,17,18)(H,19,20)/t10-,12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBLQDDHSDGEGR-DRZSPHRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenylalanylisoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028998 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22951-94-6 | |
| Record name | Phenylalanylisoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028998 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Methodologies for H Phe Ile Oh Synthesis
Solid-Phase Peptide Synthesis (SPPS) Strategies for H-Phe-Ile-OH
Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, is a widely used method for producing peptides. luxembourg-bio.com The process involves covalently attaching the C-terminal amino acid, in this case, Isoleucine, to an insoluble polymeric support (resin). sigmaaldrich.comwikipedia.org The peptide chain is then assembled in a stepwise manner on this solid support. peptide.com Excess reagents and soluble by-products are removed by simple filtration and washing, which is a significant advantage over solution-phase techniques. wikipedia.orglsu.edu
To prevent unwanted side reactions, such as the self-coupling of amino acids, temporary protecting groups are used for the α-amino group of the incoming amino acid. wikipedia.org The two most dominant strategies in SPPS are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) approaches. nih.govgoogle.com
The Fmoc strategy is the most common method used today. In the synthesis of this compound, the process would begin with an Isoleucine residue, with its carboxyl group anchored to the resin and its α-amino group protected by Fmoc (Fmoc-Ile-resin). The Fmoc group is cleaved using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). luxembourg-bio.comgoogle.com The next amino acid, Fmoc-Phe-OH, is then activated and coupled to the newly freed amino group of the resin-bound isoleucine. This cycle of deprotection and coupling is repeated for each amino acid in the sequence. peptide.com
The Boc strategy operates on a different chemical principle. The Boc group is stable to mild bases but is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). luxembourg-bio.com Side-chain protecting groups in the Boc strategy are typically benzyl-based and require a very strong acid, like hydrogen fluoride (B91410) (HF), for final removal. google.com For a simple dipeptide like this compound without reactive side chains, the key difference lies in the repetitive deprotection step. The synthesis would start with Boc-Ile-resin, followed by deprotection with TFA, neutralization, and coupling with Boc-Phe-OH.
| Strategy | Nα-Protecting Group | Deprotection Reagent | Final Cleavage from Resin | Key Characteristics |
| Fmoc Chemistry | 9-Fluorenylmethoxycarbonyl (Fmoc) | 20% Piperidine in DMF (mild base) google.com | Trifluoroacetic acid (TFA) google.com | Utilizes mild base for deprotection, avoiding repetitive acid treatment. luxembourg-bio.com |
| Boc Chemistry | tert-Butyloxycarbonyl (Boc) | Trifluoroacetic acid (TFA) (acid) luxembourg-bio.com | Hydrogen Fluoride (HF) or TFMSA google.com | Employs acid for deprotection; final cleavage requires strong, hazardous acids. google.com |
The formation of the peptide bond between the activated carboxyl group of Fmoc-Phe-OH and the amino group of the resin-bound Isoleucine is a critical step that requires a coupling reagent. creative-peptides.com These reagents convert the carboxylic acid into a more reactive species, facilitating amide bond formation. creative-peptides.com
Common classes of coupling reagents include carbodiimides and aminium/uronium or phosphonium (B103445) salts. iris-biotech.de
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are effective but can lead to side reactions and racemization. iris-biotech.depeptide.com The addition of additives like 1-Hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® suppresses these side reactions. iris-biotech.deuniurb.it
Phosphonium Salts: Reagents like PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP® are highly efficient, especially for sterically hindered couplings. peptide.com
Aminium/Uronium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU, and HCTU are among the most popular and effective coupling reagents, known for high coupling efficiency and rapid reaction times. peptide.com HATU is particularly reactive due to the presence of the HOAt leaving group. iris-biotech.de COMU® is a modern alternative that is highly reactive and stable. iris-biotech.de
Optimization for this compound synthesis involves selecting a coupling reagent that ensures complete reaction without racemization. The choice is influenced by factors like steric hindrance—Isoleucine has a bulky side chain—and desired reaction time. ekb.eg Solvents like DMF or N-Methyl-2-pyrrolidone (NMP) are typically used to facilitate the swelling of the resin and dissolve the reactants. iris-biotech.de
| Coupling Reagent | Class | Additive (if required) | Key Features |
| DIC | Carbodiimide | HOBt or OxymaPure® | Commonly used; byproduct is a soluble urea. iris-biotech.de |
| HBTU / TBTU | Aminium/Uronium | HOBt (often pre-packaged) | Very efficient with low racemization. peptide.com |
| HATU | Aminium/Uronium | HOAt (precursor) | Highly reactive, superior for difficult couplings. iris-biotech.de |
| PyBOP® | Phosphonium | HOBt (precursor) | Generates OBt active esters; does not cause guanidinylation. |
| COMU® | Aminium/Uronium | OxymaPure® (precursor) | High reactivity and good stability; considered a modern standard. iris-biotech.de |
The choice of solid support is crucial as it determines the conditions for the final cleavage step and the nature of the C-terminus of the peptide. wikipedia.org For the synthesis of this compound, which has a free carboxylic acid at the C-terminus, resins like Wang resin or 2-Chlorotrityl chloride (2-CTC) resin are commonly employed. wikipedia.orggoogle.com
Wang Resin: This is a standard resin for producing C-terminal acids using the Fmoc strategy. wikipedia.org The first amino acid (Fmoc-Ile-OH) is attached via an ester linkage that is stable to the basic conditions of Fmoc deprotection but is cleaved by strong acid (e.g., >90% TFA) at the end of the synthesis. wikipedia.org
2-Chlorotrityl Chloride (2-CTC) Resin: This is a hyper acid-labile resin that allows the peptide to be cleaved under very mild acidic conditions (e.g., 1-2% TFA in dichloromethane). google.com This is advantageous for preserving acid-sensitive functionalities, although not a major concern for this compound.
The loading of the first amino acid onto the resin is a critical step that defines the maximum theoretical yield of the synthesis. The loading capacity, typically expressed in millimoles per gram (mmol/g) of resin, must be carefully controlled. nih.gov
Solution-Phase Peptide Synthesis Techniques for this compound
Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis, predates solid-phase methods. nih.gov In this approach, all reactions are carried out in a homogeneous solution, and the product is isolated and purified after each step. researchgate.net While more labor-intensive due to the required purification at each stage, it is highly scalable and avoids issues related to the solid support. nih.govacs.org
The synthesis of this compound in solution involves the reaction between a Phenylalanine derivative with a protected N-terminus and an activated C-terminus, and an Isoleucine derivative with a free N-terminus and a protected C-terminus. researchgate.net For example, Boc-Phe-OH could be coupled with H-Ile-OMe (Isoleucine methyl ester).
The same types of coupling reagents used in SPPS (e.g., DCC, DIC/HOBt, HBTU) are employed to facilitate the formation of the peptide bond. researchgate.net After the coupling reaction, the protected dipeptide (e.g., Boc-Phe-Ile-OMe) is isolated from the reaction mixture, typically through extraction and crystallization, before proceeding to the final deprotection steps. nih.gov
In solution-phase synthesis, both the N-terminal amino group and the C-terminal carboxyl group must be protected to ensure controlled, stepwise chain elongation. bachem.com
N-Terminal Protection: Common protecting groups include Boc, Fmoc, and Z (Benzyloxycarbonyl or Cbz). bachem.com The choice of N-terminal protecting group dictates the deprotection conditions. The Z group, for instance, is typically removed by catalytic hydrogenation. bachem.com
C-Terminal Protection: The carboxyl group of Isoleucine is usually protected as an ester, such as a methyl ester (-OMe) or benzyl (B1604629) ester (-OBzl). These groups prevent the carboxylate from reacting during the coupling step. bachem.com
For the synthesis of this compound, a typical strategy would be:
Couple an N-protected Phenylalanine (e.g., Z-Phe-OH) with a C-protected Isoleucine (e.g., H-Ile-OBzl) using a coupling reagent like DCC.
Isolate the fully protected dipeptide (Z-Phe-Ile-OBzl).
Remove both protecting groups simultaneously. In this case, catalytic hydrogenation would cleave both the Z group and the benzyl ester to yield the final product, this compound. bachem.com
This orthogonal protection scheme, where different protecting groups can be removed under distinct conditions, allows for precise control over the synthesis. researchgate.net
| Protecting Group | Abbreviation | Chemical Name | Typical Cleavage Condition |
| Boc | Boc | tert-Butyloxycarbonyl | Mild Acid (e.g., TFA) bachem.com |
| Fmoc | Fmoc | 9-Fluorenylmethoxycarbonyl | Mild Base (e.g., Piperidine) bachem.com |
| Z (Cbz) | Z | Benzyloxycarbonyl | Catalytic Hydrogenation bachem.com |
| Methyl Ester | OMe | - | Saponification (Base) |
| Benzyl Ester | OBzl | - | Catalytic Hydrogenation bachem.com |
| tert-Butyl Ester | OtBu | - | Mild Acid (e.g., TFA) bachem.com |
Green Chemistry Approaches in this compound Synthetic Pathways
The synthesis of dipeptides such as this compound is increasingly benefiting from the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.orgadvancedchemtech.com Traditional methods like solid-phase peptide synthesis (SPPS), while effective, are known for their significant environmental footprint due to extensive solvent use. rsc.org Consequently, research has focused on developing more sustainable synthetic routes.
Enzymatic Synthesis: Biocatalysis presents a highly sustainable alternative for peptide bond formation, often proceeding without the need for protecting groups or harmful reagents. researchgate.net Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to form them under specific conditions, a method known as kinetically controlled synthesis (KCS). researchgate.net For instance, aminopeptidases have been successfully used for dipeptide synthesis in organic solvents like methanol (B129727), using a free amino acid as the acyl donor. nih.gov This approach offers high specificity and avoids the racemization issues common in chemical synthesis. researchgate.netasm.org A two-step enzymatic process, using enzymes like carboxypeptidase Y followed by a peptide-amidase, has been shown to be effective for the continuous production of dipeptides. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions in peptide synthesis. mdpi.com This technology significantly shortens the time required for both coupling and deprotection steps, leading to faster synthesis cycles, higher yields, and purer products. nih.gov Microwave energy provides rapid and uniform heating of the reaction mixture, which can help overcome aggregation in difficult sequences and improve reaction efficiency. creative-peptides.com For example, applying microwave heating during coupling and deprotection steps has been shown to dramatically improve the purity of synthesized peptides compared to conventional room temperature methods. rsc.org
Solvent-Free and Alternative Solvent Approaches: A primary goal of green peptide chemistry is the reduction or elimination of hazardous solvents like dimethylformamide (DMF). rsc.org One innovative approach is the use of mechanochemistry, specifically ball milling, which promotes reactions in a solvent-free or quasi-solvent-free solid state by mechanical grinding. rsc.orgexlibrisgroup.com This method has been successfully applied to the synthesis of dipeptides and even the tripeptide sweetener aspartame (B1666099) with high yields and no epimerization, generating minimal waste. exlibrisgroup.comresearchgate.net Additionally, research into greener solvents, such as water-based systems or ethers, is ongoing to replace traditional, more hazardous organic solvents. advancedchemtech.comacs.org
Table 1: Comparison of Green Chemistry Approaches in Dipeptide Synthesis
| Methodology | Key Principles | Advantages | Relevant Findings | Citations |
|---|---|---|---|---|
| Enzymatic Synthesis | Use of biocatalysts (e.g., proteases, aminopeptidases) to form peptide bonds. | High specificity, mild reaction conditions, no need for protecting groups, minimal racemization. | Aminopeptidase from Streptomyces septatus TH-2 demonstrated broad specificity for synthesizing various dipeptides in 98% methanol. nih.gov | researchgate.netresearchgate.netnih.govnih.gov |
| Microwave-Assisted Synthesis | Application of microwave energy to accelerate reaction rates. | Drastically reduced synthesis times (coupling in ~5 min, deprotection in ~3 min), improved product purity and yield. nih.gov | Effective in overcoming aggregation in difficult sequences and accelerating acylation and deprotection reactions. creative-peptides.com | mdpi.comnih.govrsc.org |
| Solvent-Free Synthesis (Ball Milling) | Mechanical grinding of reagents in the solid state to induce chemical reactions without solvents. | Eliminates solvent waste, high yields, no epimerization. | Successful synthesis of the dipeptide aspartame without any organic solvent or purification steps. exlibrisgroup.comresearchgate.net | rsc.orgexlibrisgroup.comresearchgate.net |
Stereochemical Control and Purity in this compound Synthesis
Maintaining the chiral integrity of amino acids during peptide synthesis is critical, as epimerization can lead to diastereomeric impurities that are difficult to separate and can alter the biological activity of the final peptide. nih.govnih.gov
Mechanisms of Amino Acid Racemization and Epimerization during Peptide Bond Formation involving this compound
Epimerization is a side reaction in peptide synthesis where the configuration at a chiral center is inverted. nih.gov This process is particularly concerning for this compound synthesis due to the presence of isoleucine, which has two chiral centers. The primary mechanisms for racemization and epimerization during peptide bond formation are:
Oxazolone (B7731731) Formation: This is the most predominant pathway for the loss of chiral integrity. nih.gov It occurs when the carboxyl group of an N-protected amino acid is activated by a coupling reagent. The activated intermediate can cyclize to form an oxazol-5(4H)-one. nih.govpeptide.com The α-proton of this oxazolone intermediate is acidic and can be abstracted by a base, leading to a planar, achiral enolate structure. Subsequent reprotonation can occur from either side, resulting in a mixture of L- and D-isomers (racemization). nih.govnih.gov
Direct α-Proton Abstraction (Enolization): A second mechanism involves the direct abstraction of the α-proton from the activated amino acid by a base, forming a carbanion intermediate without proceeding through an oxazolone. nih.govnih.gov Reprotonation of this carbanion leads to racemization. nih.gov The basicity and steric hindrance of the organic bases used in the reaction, such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), significantly influence the rate of this process. highfine.com
For isoleucine, epimerization can occur at the α-carbon, converting L-isoleucine to D-isoleucine. The rate of epimerization is influenced by several factors, including the position of the amino acid in the peptide chain (C-terminal residues are more susceptible), the nature of adjacent amino acids, and the polarity of the solvent. u-tokyo.ac.jpnih.gov Sterically hindered residues like isoleucine and valine are particularly prone to epimerization in polar solvents. u-tokyo.ac.jp
Chiral Resolution and Diastereomer Separation in Isoleucine-Containing Peptides
Isoleucine possesses two chiral centers (the α-carbon and the β-carbon), giving rise to four stereoisomers: L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine. jst.go.jpnih.gov The presence of these potential isomers in a synthetic peptide like this compound necessitates robust analytical methods for their separation and identification.
High-Performance Liquid Chromatography (HPLC) is the most common technique for separating peptide diastereomers. dntb.gov.uaresearchgate.net Several HPLC-based strategies are employed:
Reversed-Phase HPLC (RP-HPLC): Conventional RP-HPLC can effectively separate peptide diastereomers based on subtle differences in their secondary structure and hydrophobicity, which are influenced by the stereochemistry of a single amino acid residue. nih.gov
Chiral Stationary Phases (CSPs): Chiral LC columns are specifically designed to separate enantiomers and diastereomers. waters.com For example, Cinchona-derived zwitterionic chiral columns have been shown to resolve numerous di- and tripeptides into their respective enantiomers or diastereomers. chiraltech.com
Chiral Derivatizing Agents: This method involves reacting the peptide mixture with a chiral agent to form new diastereomers that can be separated on a standard achiral column. nih.gov For instance, the labeling reagent L-FDVDA (1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide) has been used for the LC-MS analysis and separation of isoleucine stereoisomers. jst.go.jpnih.gov
Capillary Electrophoresis (CE) has also gained traction as a powerful technique for separating diastereomeric peptides due to its high resolving power, especially for polar compounds. dntb.gov.uaresearchgate.net
Strategies for Mitigating Epimerization in this compound Production
Several strategies can be implemented during the synthesis of this compound to minimize the risk of epimerization.
Choice of Coupling Reagents and Additives: The selection of the coupling reagent is crucial. While carbodiimides like Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are effective, their use can lead to racemization. wikipedia.orgbachem.com The risk is significantly reduced by using additives that form active esters less prone to oxazolone formation. wikipedia.org Commonly used additives include 1-hydroxybenzotriazole (HOBt) and its derivatives like 1-hydroxy-7-aza-benzotriazole (HOAt) and 6-Cl-HOBt. peptide.combachem.com Phosphonium and aminium/uronium reagents (e.g., HBTU, HATU, COMU) generally provide high coupling rates with reduced epimerization, especially when used with additives like OxymaPure. acs.orgbachem.comluxembourg-bio.com
Control of Reaction Conditions:
Base: The choice of base and its concentration is critical. Weaker bases with greater steric hindrance, such as 2,4,6-collidine (TMP), are preferred over stronger, less hindered bases like DIEA to minimize direct α-proton abstraction. highfine.comacs.org
Temperature: Conducting coupling reactions at lower temperatures can effectively suppress the rate of epimerization. u-tokyo.ac.jp
Solvent: Using less polar solvents can reduce the tendency for epimerization, particularly for hindered residues like isoleucine. However, this must be balanced with solubility requirements. u-tokyo.ac.jp
Pre-activation Time: A long contact time between the amino acid and the coupling reagent before the addition of the amine component can favor oxazolone formation. Minimizing pre-activation time can therefore reduce epimerization. cas.cz
Protecting Group Strategy: The use of specific Nα-protecting groups can also influence epimerization rates. For example, the thiol-labile 2-(4,6-dimethoxytriazin-2-ylthio)ethyloxycarbonyl (DTEOC) group or the 2-(3,5-dimethoxyphenyl)-2-propyloxycarbonyl (Ddz) group have been studied in this context. A novel protecting group, 2-(4-nitrophenyl)sulfonyl)ethoxycarbonyl (DNPBS), has been shown to greatly suppress α-carbon racemization for sensitive amino acids compared to the standard Fmoc group. nih.gov
Table 2: Strategies to Mitigate Epimerization in Peptide Synthesis
Advanced Analytical Characterization of H Phe Ile Oh
Spectroscopic Analysis for Structural Elucidation of H-Phe-Ile-OH
Spectroscopic techniques are indispensable for elucidating the intricate structural details of this compound, from its atomic connectivity to its three-dimensional conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Conformational and Sequence Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of peptides like this compound in solution and solid states. mdpi.comresearchgate.net Linear peptides are known to be highly flexible, displaying multiple conformations that rapidly interconvert, which results in an averaged NMR spectrum. thieme-connect.de
In the solid state, ¹³C and ¹⁵N NMR analyses provide valuable information on local dynamics, hydrogen bonding, and side-chain conformations. mdpi.com For the self-assembled isoleucine-phenylalanine (Ile-Phe-OH) dipeptide, solid-state NMR has been used to characterize its structure, revealing a twisted conformation at the C-terminal group. mdpi.com The chemical shifts of ¹³C are closely linked to the secondary structure of the peptide backbone and side chains. mdpi.comthieme-connect.de For instance, the ¹³Cδ1 signal of isoleucine can indicate the orientation of its side chain. mdpi.com
Proton (¹H) NMR is also crucial for structural analysis. The chemical shifts and coupling constants of the α-CH hydrogen can be used to differentiate between isomers like isoleucine and allo-isoleucine. rsc.orgresearchgate.net In some cases, proton resonances can be complex, requiring higher field strength instruments (e.g., 800 MHz) to resolve the signals and accurately determine coupling constants. nih.gov
The following table provides typical ¹H and ¹³C NMR chemical shift ranges for the amino acid residues in this compound.
| Amino Acid | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |
| Phenylalanine (Phe) | α-H: ~4.6, β-H: ~3.1, Aromatic-H: ~7.3 | α-C: ~56, β-C: ~38, Aromatic-C: 127-136 |
| Isoleucine (Ile) | α-H: ~4.2, β-H: ~1.9, γ-H: ~1.2/1.5, δ-H: ~0.9, γ-CH₃: ~0.9 | α-C: ~60, β-C: ~37, γ-C: ~26, δ-C: ~16, γ-CH₃: ~12 |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis of this compound
Mass spectrometry (MS) is a fundamental technique for confirming the molecular identity and investigating the fragmentation pathways of this compound. The molecular weight of this compound is 278.35 g/mol . nih.gov Electrospray ionization (ESI) is a common soft ionization technique used for peptide analysis, often yielding the protonated molecule [M+H]⁺. nih.govpsu.edu
Tandem mass spectrometry (MS/MS) experiments are employed to induce fragmentation of the selected peptide ion, providing sequence information. psu.edu The fragmentation of protonated dipeptides is complex and can be influenced by factors such as collision energy. psu.edu Common fragmentation pathways for peptides include cleavage of the amide bond, leading to the formation of b and y ions. mdpi.com For protonated dipeptides, the fragmentation at the amide bond is often dominated by the a₁–y₁ pathway. psu.edu The fragmentation patterns can also involve neutral losses, such as water (H₂O) and carbon monoxide (CO). nih.gov
The table below summarizes key mass spectrometry data for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₁₅H₂₂N₂O₃ | nih.gov |
| Molecular Weight | 278.35 g/mol | nih.gov |
| Precursor Ion [M+H]⁺ (m/z) | 279.1703 | nih.gov |
| Major Fragment Ions (m/z) | 120.08, 103.05, 86.10 | nih.gov |
The fragmentation of peptides containing phenylalanine can be influenced by the position of this aromatic residue. core.ac.uk The stable aromatic structure of phenylalanine often leads to strong molecular ion peaks. libretexts.org
Circular Dichroism (CD) Spectroscopy for this compound Secondary Structure Assessment
Circular dichroism (CD) spectroscopy is a valuable technique for assessing the secondary structure of peptides in solution. acs.orgmuni.cz The far-UV region of the CD spectrum (typically 180–240 nm) provides information on the peptide backbone conformation, allowing for the estimation of secondary structural elements like α-helices, β-sheets, and random coils. muni.czvanderbilt.eduvlabs.ac.in
The near-UV region (260–320 nm) is sensitive to the environment of aromatic amino acid side chains, such as the phenyl group in phenylalanine, and can provide insights into the tertiary structure. muni.czunito.it Phenylalanine itself has characteristic sharp fine structures in its CD spectrum between 255 and 270 nm. muni.cz The presence of ordered secondary structures, such as β-turns, can be induced or stabilized by certain conditions or interactions. nih.gov
The interpretation of CD spectra for small, flexible peptides like this compound can be complex, as they may not adopt a single, stable conformation in solution. thieme-connect.de However, CD can still reveal propensities for certain secondary structures and can be used to monitor conformational changes upon interaction with other molecules or changes in the environment. acs.org
Chromatographic Techniques for this compound Purity and Identification
Chromatographic methods are essential for the purification, identification, and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for this compound Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides. hongtide.com Reversed-phase HPLC (RP-HPLC) is commonly used, where the peptide is separated based on its hydrophobicity. nih.gov The purity of a synthesized peptide is often determined by HPLC, with purities greater than 95% or even 98% being achievable. hongtide.comgoogle.com
The choice of mobile phase, stationary phase (column), and detection method are critical for successful separation. jocpr.com For amino acid and peptide analysis, UV detection is common, often at wavelengths around 210-220 nm for the peptide bond or at 254 nm if an aromatic residue like phenylalanine is present. rsc.org Derivatization with reagents like o-phthaldialdehyde (OPA) can be used to enhance fluorescence detection for amino acids that lack a strong chromophore. nih.govplos.orgresearchgate.net Hydrophilic interaction liquid chromatography (HILIC) is an alternative to RP-HPLC, particularly for polar compounds, and can be effective for separating amino acids without derivatization. jocpr.comhplc.eunestgrp.com
The following table outlines a typical HPLC setup for the analysis of this compound.
| Parameter | Description |
| Column | Reversed-phase C18 |
| Mobile Phase A | Water with 0.1% trifluoroacetic acid (TFA) or formic acid |
| Mobile Phase B | Acetonitrile with 0.1% TFA or formic acid |
| Gradient | A gradient from low to high percentage of Mobile Phase B |
| Detection | UV at 210-220 nm and/or 254 nm |
| Purity Calculation | Area percent of the main peak |
Hyphenated Techniques (e.g., LC-MS/MS) for Comprehensive this compound Mixture Analysis
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful analytical tool for the comprehensive analysis of complex mixtures containing this compound. nih.gov This hyphenated technique combines the separation power of HPLC with the sensitive and specific detection capabilities of MS/MS. tandfonline.com
LC-MS/MS is widely used for the quantitative analysis of amino acids and peptides in various biological matrices. nih.govnih.govnih.gov The method often involves using stable-isotope-labeled internal standards for accurate quantification. nih.govnih.gov The LC part separates the components of the mixture, and the MS/MS part provides both molecular weight information and structural data through fragmentation analysis. mdpi.comresearchgate.net Multiple reaction monitoring (MRM) is a common acquisition mode in LC-MS/MS for targeted quantitative analysis, offering high sensitivity and selectivity. tandfonline.com
This technique is particularly valuable for identifying and quantifying peptides in complex samples, such as biological fluids or protein digests, and for studying peptide metabolism and pharmacokinetics. researchgate.netmdpi.com
Conformational Dynamics and Structural Interplay of H Phe Ile Oh
Computational Approaches to H-Phe-Ile-OH Conformational Space
Computational chemistry provides powerful tools to explore the vast conformational space available to peptides. Techniques such as molecular dynamics simulations and quantum chemical calculations offer detailed insights into the structural preferences and dynamic behavior of this compound at an atomic level.
Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govgithub.com For this compound, an MD simulation would model the dipeptide within a simulated environment, typically a box of explicit water molecules, to mimic physiological conditions. nih.gov The simulation calculates the forces between all atoms and uses them to predict their subsequent motions, generating a trajectory that reveals the dipeptide's dynamic behavior. github.com
Quantum Chemical Calculations (e.g., DFT) Applied to this compound
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a highly accurate method for investigating the electronic structure and energies of different molecular conformations. nih.gov DFT is used to calculate the potential energy surface of a dipeptide, which helps in identifying stable conformers and the energy barriers between them. figshare.com This method can be used to optimize the geometry of this compound, finding the lowest energy arrangement of its atoms.
A key application of DFT in studying this compound is the prediction of spectroscopic properties that can be compared with experimental data. For instance, DFT calculations have been successfully used to predict the ¹³C and ¹⁵N NMR chemical shifts for self-assembled Ile-Phe-OH. mdpi.comdoaj.orgresearchgate.net The excellent agreement between the calculated and experimental values confirms that the computationally derived structure is a reliable representation of the actual molecular conformation. mdpi.comdoaj.org Such calculations can analyze how factors like hydrogen bonding and side-chain orientation influence the electronic environment of each atom, which is then reflected in the NMR spectrum. nih.gov
Experimental Probes of this compound Solution Conformation
Experimental techniques provide essential data to validate and complement computational models. Spectroscopic methods are particularly valuable for characterizing the average conformation and dynamic properties of peptides in solution.
Spectroscopic Methods (e.g., NMR, CD) for this compound Conformational Analysis in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides in solution. uzh.chyoutube.com For this compound, ¹H NMR provides information on the chemical environment of each proton. The analysis of coupling constants can give insight into dihedral angles, while two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to assign all proton signals by identifying through-bond correlations. uzh.chacs.org The Nuclear Overhauser Effect (NOE), measured in a NOESY experiment, is particularly crucial as it identifies protons that are close in space (less than 5-6 Å apart), providing distance restraints that are used to build a model of the predominant solution structure. uzh.ch
Circular Dichroism (CD) spectroscopy is another powerful tool used to assess the secondary structure of peptides. nih.gov The far-UV CD spectrum (typically 190-250 nm) is sensitive to the peptide backbone conformation. For a short peptide like this compound, the CD spectrum would likely indicate a predominantly random coil structure in water, characterized by a strong negative band near 200 nm. scispace.com However, the presence of β-turns or other ordered structures would introduce characteristic spectral features, such as a negative band around 220 nm. pnas.org The near-UV CD spectrum (250-310 nm) provides information about the local environment of the aromatic Phenylalanine side chain, which can be influenced by its interactions with the Isoleucine side chain or the peptide backbone. plos.org
| Atom | Residue | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) | Experimental ¹⁵N Shift (ppm) | Calculated ¹⁵N Shift (ppm) |
|---|---|---|---|---|---|
| Cα | Ile | 58.6 | 58.1 | 16.0 (NH₃⁺) | 16.5 (NH₃⁺) |
| Cβ | Ile | 36.5 | 37.2 | ||
| Cγ1 | Ile | 24.8 | 25.7 | ||
| Cγ2 | Ile | 15.4 | 15.9 | ||
| Cδ1 | Ile | 11.0 | 10.3 | ||
| C' | Ile | 171.1 | 172.9 | ||
| Cα | Phe | 54.4 | 54.0 | 97.6 (NH) | 98.1 (NH) |
| Cβ | Phe | 37.5 | 38.2 | ||
| Cγ | Phe | 137.2 | 137.9 | ||
| Cδ | Phe | 129.5 | 130.0 | ||
| Cε | Phe | 128.8 | 129.1 | ||
| Cζ | Phe | 127.0 | 127.4 | ||
| C' | Phe | 175.4 | 176.8 |
Influence of Solvent Environment on this compound Conformation
The conformation of a peptide is highly dependent on its interactions with the surrounding solvent molecules. researchgate.net Different solvents can stabilize different conformations by forming intermolecular hydrogen bonds or through more general dielectric effects. scirp.orgresearchgate.net
In a polar, protic solvent like water, the solvent molecules can act as both hydrogen bond donors and acceptors. This allows them to form strong hydrogen bonds with the peptide's backbone amide and carbonyl groups, which tends to favor more extended conformations where these groups are exposed to the solvent. researchgate.net For a dipeptide, this often results in a high population of polyproline II (PPII) or β-sheet-like structures. researchgate.net
In contrast, in a non-polar, aprotic solvent such as chloroform, the solvent cannot form hydrogen bonds with the peptide backbone. This environment encourages the peptide to form intramolecular hydrogen bonds, leading to more compact, folded conformations like γ-turns or β-turns. Solvents with intermediate polarity, like methanol (B129727) or DMSO, can act as hydrogen bond acceptors and will influence the conformational equilibrium in a manner that falls between the extremes of water and chloroform. researchgate.net The hydrophobic side chains of Phenylalanine and Isoleucine will also influence the conformation, tending to minimize their exposure to polar solvents like water.
| Solvent Type | Example Solvents | Primary Interaction with Peptide | Favored Conformation Type |
|---|---|---|---|
| Polar Protic | Water, Methanol | Strong H-bond donor and acceptor | Extended (e.g., β-sheet, PPII) |
| Polar Aprotic | DMSO, Acetonitrile | H-bond acceptor only | Mixture of extended and folded conformations |
| Non-polar Aprotic | Chloroform, Hexane | Weak van der Waals forces | Compact, internally H-bonded (e.g., γ-turn) |
Structural Motifs Involving Phenylalanine and Isoleucine Residues
Phenylalanine and Isoleucine are key residues in the formation of stable structural motifs within proteins. mdpi.compsu.edunih.gov Both possess large, hydrophobic side chains that play a crucial role in the hydrophobic effect, the major driving force for protein folding. proteinstructures.com
Studies have shown that Phenylalanine and Isoleucine are among the most common amino acids found in recurrent structural motifs (RSMs)—small, recurring structural patterns that are critical for protein stability. mdpi.compsu.edu These residues are frequently found in the hydrophobic cores of globular proteins and are integral to the formation of β-sheets, where their side chains can pack together efficiently. wikipedia.org
Analysis of the Phe-Ile Zipper Motif in Peptide Assemblies
A novel structural motif, termed the "Phe-Ile zipper," has been identified as a significant driver in the assembly of certain peptides. researchgate.netnih.govacs.org This motif arises from the specific interaction between Phenylalanine and Isoleucine residues on adjacent α-helices within a peptide assembly. nih.govacs.org
In a notable example, a de novo designed antiparallel coiled-coil hexamer (ACC-Hex) demonstrates the formation of a Phe-Ile zipper within its hydrophobic core. nih.govacs.org X-ray crystallography of this hexamer revealed that the stability of the entire six-helix bundle is critically dependent on these specific interactions between Phe and Ile residues. nih.govacs.org This zipper motif is a powerful tool for directing supramolecular assembly. nih.govacs.org
To further understand the constraints and robustness of the Phe-Ile zipper, researchers have introduced mutations at the Phe and Ile positions. nih.govacs.org These studies, utilizing techniques such as size exclusion chromatography and small-angle X-ray scattering, have shown that the correct assembly of the hexamer is sensitive to minor alterations in the steric bulk and hydrophobicity of the side chains. nih.govacs.org
The specificity of the Phe-Ile interaction is a key determinant of the stability of the resulting peptide assemblies. nih.govacs.org Variations in the hydrophobic core through mutations have been shown to significantly impact the stability of the hexamer, with changes in the Gibbs free energy of unfolding (ΔGuw) ranging from 2 to 8 kcal mol-1. nih.govacs.org This highlights the precise nature of the packing and hydrophobic interactions within the Phe-Ile zipper.
The generality of the Phe-Ile zipper has been further explored by designing unique peptide sequences that form topologically similar, yet atomistically distinct, antiparallel hexamers. nih.govacs.org This demonstrates that the Phe-Ile zipper is a versatile and fundamental interaction motif that can be utilized in the rational design of novel self-assembling biomaterials. spiedigitallibrary.org
| Feature | Description | Significance |
| Motif | Phe-Ile Zipper | A specific interaction between Phenylalanine and Isoleucine residues. |
| Structure | Antiparallel Coiled-Coil Hexamers (ACC-Hex) | Forms a stable six-helix bundle with a hydrophobic core. nih.govacs.org |
| Driving Force | Hydrophobic Interactions | The packing of Phe and Ile side chains within the core drives assembly. nih.govacs.org |
| Stability | Sensitive to Mutations | Minor changes to Phe or Ile side chains can significantly alter stability. nih.govacs.org |
Hydrophobic Interactions in this compound Related Dipeptide Self-Assembly
In aqueous environments, the hydrophobic side chains of this compound molecules tend to minimize their contact with water. This leads to an initial self-assembly process where these side chains associate, forming the core of larger aggregates. nih.gov This initial hydrophobic collapse is thought to create a scaffold that facilitates subsequent, more ordered interactions, such as hydrogen bonding between the peptide backbones. nih.gov
Studies comparing Ile-Phe with the similar dipeptide Val-Phe, which has a slightly less hydrophobic valine residue, have provided strong evidence for the critical role of hydrophobicity. nih.gov While both dipeptides possess the same capacity for head-to-tail hydrogen bonding between their N- and C-termini, Ile-Phe readily forms fibrils, whereas Val-Phe remains largely monomeric in solution. nih.gov This difference is attributed to the increased hydrophobicity of the additional methyl group in the Isoleucine side chain compared to Valine. nih.gov
The importance of hydrophobic interactions over other potential driving forces, such as π-π stacking of the aromatic rings of Phenylalanine, has also been highlighted. nih.gov While aromatic stacking can contribute to the stability of self-assembled structures, the initial impetus for assembly in systems like Ile-Phe appears to be dominated by the hydrophobic effect. nih.gov This is supported by observations that dipeptides with more polar aromatic residues show a reduced tendency to self-assemble under similar conditions. nih.gov
The process of self-assembly driven by hydrophobic interactions can be conceptualized in a multi-step manner:
Hydrophobic Collapse: Individual dipeptide molecules in an aqueous solution are driven to associate through their hydrophobic side chains to minimize unfavorable interactions with water molecules. This leads to the formation of primary soluble assemblies or oligomers. nih.gov
Scaffolding: These initial hydrophobic aggregates act as nuclei or scaffolds. nih.gov
Structural Organization: The formation of these scaffolds facilitates the establishment of more specific intermolecular interactions, such as hydrogen bonds between the peptide backbones, leading to the formation of organized structures like nanofibrils. nih.gov
The interplay between hydrophobic forces and other non-covalent interactions is crucial for the final morphology of the self-assembled structures. While hydrophobicity drives the initial aggregation, the specific geometry of hydrogen bonding and other weak interactions determines the ultimate architecture, be it nanotubes, vesicles, or fibrils.
| Interaction | Role in Self-Assembly | Evidence |
| Hydrophobic Interactions | Primary driving force for initial aggregation. | Comparison of Ile-Phe and Val-Phe self-assembly. nih.gov |
| π-π Stacking | Contributes to stability but is not the main initial driver. | Dipeptides with more polar aromatic residues show less assembly. nih.gov |
| Hydrogen Bonding | Stabilizes the final, ordered structures after initial hydrophobic collapse. | Inferred to be a secondary event following hydrophobic scaffolding. nih.gov |
Functional and Mechanistic Studies of H Phe Ile Oh in Biological Systems
H-Phe-Ile-OH in Peptide Screening and Library Design
Peptide screening and library design are essential techniques for discovering novel bioactive peptides and understanding protein-protein interactions. This compound can be a component of these libraries, contributing to their diversity and functional potential.
Application of this compound in Immunoassay-Based Peptide Screening
Immunoassay-based peptide screening is a high-throughput method used to identify peptides with specific binding properties from large, diverse libraries. medchemexpress.com This technique is instrumental in various research domains, including protein interaction studies, functional analysis, and epitope mapping, particularly in the development of new therapeutic agents. medchemexpress.com Peptides like this compound can be included in these libraries to explore their potential as inhibitors or modulators of biological processes. medchemexpress.com
For instance, in the context of diabetes research, screening of peptide libraries has been employed to identify inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. researchgate.net While specific studies focusing solely on this compound in this context are not detailed, the general methodology allows for the discovery of bioactive peptides from complex mixtures, such as protein hydrolysates. researchgate.netmdpi.com The process typically involves the generation of a peptide library, followed by screening for activity and subsequent identification of the active peptide sequences. mdpi.com
Contribution of this compound to Peptide Library Diversification for Functional Analysis
The diversification of peptide libraries is crucial for exploring a wide range of chemical and structural possibilities to identify peptides with desired functions. nih.govmdpi.com This can be achieved through various methods, including the use of different amino acid combinations, chemical modifications, and the introduction of non-canonical amino acids. nih.govacs.org this compound, with its specific hydrophobic characteristics, contributes to the chemical diversity of these libraries.
Role of this compound in Proteolytic Pathways
Proteolytic pathways are fundamental cellular processes that regulate protein turnover and maintain cellular homeostasis. The N-end rule pathway is a specific proteolytic system where the N-terminal amino acid of a protein plays a crucial role in determining its stability.
Recognition of this compound Components by N-End Rule Pathway E3 Ligases (UBR1/2)
The N-end rule pathway targets proteins for degradation based on the identity of their N-terminal residue. nih.gov This process is mediated by E3 ubiquitin ligases, known as N-recognins, which recognize specific N-terminal amino acids, termed N-degrons. nih.govacs.org In mammals, the UBR1 and UBR2 proteins are key N-recognins. nih.govnih.gov
These N-recognins have distinct binding sites for different types of N-degrons. Type 1 N-degrons consist of basic amino acids (Arg, Lys, His), while Type 2 N-degrons are characterized by bulky hydrophobic residues (Phe, Trp, Tyr, Leu, Ile). nih.govmdpi.com Therefore, the Phenylalanine (Phe) at the N-terminus of this compound would be recognized by the Type 2 binding site of UBR1 and UBR2. nih.govembopress.org Studies have shown that the N-terminal region of both UBR1 and UBR2 contains the binding activity for both Type 1 and Type 2 N-end rule substrates. nih.gov The interaction between Type 2 substrates like those with an N-terminal Phe and the UBR proteins is primarily driven by hydrophobic interactions. nih.gov
| E3 Ligase | N-degron Type Recognized | Amino Acids Recognized |
| UBR1 | Type 1 (Basic) | Arginine, Lysine (B10760008), Histidine |
| Type 2 (Hydrophobic) | Phenylalanine, Tryptophan, Tyrosine, Leucine, Isoleucine | |
| UBR2 | Type 1 (Basic) | Arginine, Lysine, Histidine |
| Type 2 (Hydrophobic) | Phenylalanine, Tryptophan, Tyrosine, Leucine, Isoleucine |
Table 1: Recognition of N-degrons by UBR1 and UBR2 E3 Ligases.
Influence of N-Terminal Amino Acid Identity on Peptide Half-Life relevant to this compound
The "N-end rule" directly links the in vivo half-life of a protein to the identity of its N-terminal amino acid. embopress.orgoup.com Destabilizing N-terminal residues lead to rapid protein degradation, while stabilizing residues confer a longer half-life. acs.org Phenylalanine, the N-terminal residue of this compound, is classified as a primary destabilizing residue. embopress.org
The presence of a destabilizing N-terminal residue like Phenylalanine, combined with an internal lysine residue for polyubiquitination and a flexible region, constitutes an N-degron that is recognized by the N-end rule pathway machinery. nih.gov This recognition leads to the ubiquitination and subsequent degradation of the protein by the proteasome. acs.org Therefore, a peptide or protein with an N-terminal Phenylalanine, such as that represented by this compound, would be expected to have a short half-life within a cell.
| N-Terminal Amino Acid Type | Examples | Effect on Protein Half-Life |
| Stabilizing | Alanine (B10760859), Glycine (B1666218), Methionine, Proline, Serine, Threonine, Valine | Long |
| Destabilizing (Type 1 - Basic) | Arginine, Lysine, Histidine | Short |
| Destabilizing (Type 2 - Hydrophobic) | Phenylalanine, Tryptophan, Tyrosine, Leucine, Isoleucine | Short |
| Destabilizing (Secondary) | Aspartic Acid, Glutamic Acid | Short (after modification) |
| Destabilizing (Tertiary) | Asparagine, Glutamine | Short (after modification) |
Table 2: Influence of N-Terminal Amino Acid Identity on Protein Half-Life according to the N-end Rule.
Enzymatic Biotransformations Involving this compound
Enzymatic biotransformations utilize enzymes to catalyze chemical reactions on a wide range of substrates. While specific enzymatic biotransformations directly targeting the dipeptide this compound are not extensively documented in the provided search results, the individual amino acid components, Phenylalanine and Isoleucine, are involved in various metabolic pathways.
For instance, L-Phenylalanine can be a precursor for the biosynthesis of 2-phenylethanol (B73330) (2-PE), a valuable flavor and fragrance compound, through the Ehrlich pathway in organisms like Saccharomyces cerevisiae. nih.gov This pathway involves the conversion of L-Phe to phenylpyruvate, followed by decarboxylation and reduction. nih.gov Furthermore, enzymatic cascades have been developed to convert L-Phenylalanine into phenylacetic acid. researchgate.net
Enzymes are categorized into six main classes based on the reactions they catalyze: oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases. diva-portal.org Hydrolases, such as lipases and proteases, are widely used in organic synthesis and can act on ester and amide bonds, which could potentially cleave the peptide bond in this compound. diva-portal.org The biotransformation of various compounds, including phytochemicals, is a complex process involving multiple enzymatic steps, often carried out by gut microbiota and metabolic enzymes in the liver. nih.gov
Enzymatic Hydrolysis of this compound by Dipeptidases
Dipeptidases are exopeptidases that cleave dipeptides into their constituent amino acids, playing a crucial role in the final stages of protein digestion and cellular protein turnover. The hydrolysis of this compound is expected to be carried out by dipeptidases with a preference for substrates containing hydrophobic amino acids.
Research on dipeptidases from various sources, including fish tissues and bacteria like Lactobacillus helveticus and Streptococcus cremoris, has shed light on their substrate specificities. dfo-mpo.gc.caasm.orgtandfonline.com These enzymes generally exhibit broad specificity but show higher activity towards dipeptides with hydrophobic residues. For instance, a dipeptidase from Lactobacillus helveticus SBT 2171 efficiently hydrolyzes dipeptides with hydrophobic amino-terminal amino acids. asm.org Similarly, studies on fish tissue dipeptidases revealed high activity for glycyl-L-leucine and its homologs like glycyl-L-phenylalanine. dfo-mpo.gc.ca
A study on two enzymes from the amidohydrolase superfamily, Cc0300 and Sgx9355e, demonstrated their ability to hydrolyze L-Xaa-L-Xaa dipeptides with a specificity for hydrophobic amino acids at the C-terminus, including isoleucine, leucine, and phenylalanine. rcsb.org The best substrate for Sgx9355e was identified as L-Ala-L-Phe. rcsb.org A dipeptidase from Streptococcus cremoris showed low K_m values for dipeptides with large aromatic amino acids, such as Leu-Phe. tandfonline.com These findings strongly suggest that this compound, with its two hydrophobic residues, is a likely substrate for a variety of dipeptidases. The hydrolysis would release Phenylalanine and Isoleucine, making them available for cellular processes.
Table 1: Substrate Specificity of Various Dipeptidases for Hydrophobic Dipeptides
| Enzyme Source | Substrate(s) | Relative Activity/Kinetic Parameters | Reference |
|---|---|---|---|
| Streptococcus cremoris | Leu-Phe | K_m: 1.0-2.4 mM | tandfonline.com |
| Lactobacillus helveticus SBT 2171 | Dipeptides with hydrophobic N-terminal amino acids | Active | asm.org |
| Fish Tissues | Glycyl-L-phenylalanine | High activity | dfo-mpo.gc.ca |
| Sargasso Sea (Sgx9355e) | L-Ala-L-Phe | k_cat: 0.41 s⁻¹, k_cat/K_m: 5.8 x 10³ M⁻¹s⁻¹ | rcsb.org |
Interaction of this compound with Peptide-Modifying Enzymes
Beyond simple hydrolysis, dipeptides can interact with other peptide-modifying enzymes, such as dipeptidyl peptidases (DPPs). DPPs are a class of proteases that cleave dipeptides from the N-terminus of polypeptide chains. The specificity of these enzymes is largely determined by the penultimate (P1) amino acid residue.
Dipeptidyl peptidase III (DPP III) is a zinc-dependent exopeptidase that shows a preference for dipeptides with aromatic residues. Studies on human DPP III have shown that dipeptides with aromatic pairs, like Tyr-Phe, are potent inhibitors. tandfonline.com For instance, H-Tyr-Phe-NHOH inhibits human DPP III with a K_i value of 0.15 µM. mdpi.com Given the structural similarity, it is plausible that this compound could also interact with the active site of DPP III, potentially acting as a substrate or inhibitor. The binding affinity would be influenced by the hydrophobic nature of both Phenylalanine and Isoleucine residues fitting into the S1 and S2 substrate-binding subsites of the enzyme. mdpi.com
Dipeptidyl peptidase IV (DPP-IV) is another well-studied enzyme that plays a critical role in glucose homeostasis by degrading incretins. nih.gov DPP-IV inhibitors are a class of drugs used to treat type 2 diabetes. The specificity of DPP-IV is typically for peptides with a proline or alanine at the P1 position, but it can also interact with other dipeptides. Research on DPP-IV inhibitory peptides from chickpea proteins identified HIS-PHE as a potent inhibitor. nih.gov The interaction involves hydrogen bonds and hydrophobic interactions within the S1 and S2 pockets of the enzyme. nih.gov The hydrophobic nature of the Phenylalanine and Isoleucine in this compound suggests a potential for interaction with the hydrophobic S1 and S2 pockets of DPP-IV, although it may not be a preferred substrate.
This compound in Cellular Signaling and Biochemical Processes
Potential Involvement of this compound in Protein Synthesis Regulation
Amino acids are well-known regulators of protein synthesis through the activation of specific signaling pathways, most notably the mammalian target of rapamycin (B549165) (mTOR) pathway. The mTOR signaling pathway integrates signals from growth factors, energy status, and amino acids to control cell growth and proliferation. nih.gov Phenylalanine, a constituent of this compound, has been shown to regulate milk protein synthesis in bovine mammary epithelial cells via the LAT1–mTOR signaling pathway. researchgate.netnih.gov
The mTOR complex 1 (mTORC1) is a key player in this regulation, and its activation leads to the phosphorylation of downstream effectors like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote mRNA translation. mdpi.com The availability of essential amino acids is crucial for mTORC1 activation. nih.gov While direct evidence for this compound is limited, it is conceivable that its hydrolysis product, Phenylalanine, contributes to the amino acid pool that activates mTORC1, thereby influencing protein synthesis.
Implications of this compound in Broader Cellular Signaling Cascades
The components of this compound, and potentially the dipeptide itself, can influence other major signaling cascades. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling pathway that regulates cell survival, growth, and proliferation, and it is often intertwined with the mTOR pathway. nih.gov
A molecular docking study investigated the interaction between the Ile-Phe dipeptide and PI3K. dergipark.org.trresearchgate.net The study revealed that the dipeptide could form hydrogen bonds and salt bridges with key residues in the active site of PI3K, specifically with LYS691 and ASP808. dergipark.org.tr This suggests that this compound could potentially modulate PI3K/Akt signaling. The PI3K/Akt pathway is known to be neuroprotective, and its modulation by dipeptides could have significant functional impacts. dergipark.org.trresearchgate.net
Table 2: Molecular Interactions of Ile-Phe with PI3K
| Interacting Residue in PI3K | Type of Interaction with Ile-Phe | Bond Length (Å) | Reference |
|---|---|---|---|
| LYS691 | Hydrogen Bond (with carboxyl group of Ile-Phe) | 1.61 | dergipark.org.tr |
| ASP808 | Hydrogen Bond (with amino group of Ile-Phe) | 2.19 | dergipark.org.tr |
| LYS691 | Salt Bridge | - | dergipark.org.tr |
| ASP808 | Salt Bridge | - | dergipark.org.tr |
Mechanisms of this compound Transport Across Biological Membranes
The transport of di- and tripeptides across biological membranes is primarily mediated by proton-coupled oligopeptide transporters (POTs) of the Solute Carrier 15 (SLC15) family. nih.govmdpi.comguidetopharmacology.org The two main transporters in mammals are PepT1 (SLC15A1) and PepT2 (SLC15A2). PepT1 is a high-capacity, low-affinity transporter predominantly found in the small intestine, responsible for the absorption of dietary peptides. nih.gov PepT2 is a low-capacity, high-affinity transporter mainly expressed in the kidneys for peptide reabsorption, but also found in other tissues like the brain and lungs. nih.govnih.gov
These transporters are capable of transporting a vast array of di- and tripeptides, including those composed of hydrophobic amino acids. nih.gov The transport process is electrogenic and relies on a proton gradient across the membrane. mdpi.com While specific transport kinetics for this compound have not been detailed, the known broad substrate specificity of PepT1 and PepT2 makes it highly probable that they are responsible for the cellular uptake of this dipeptide. The hydrophobic nature of both Phenylalanine and Isoleucine would likely favor its interaction with the binding pocket of these transporters.
In bacteria, such as E. coli, the dipeptide-binding protein (DppA) is a key component of the dipeptide permease (Dpp) transport system, which controls the specificity of dipeptide uptake. nih.gov DppA has been shown to bind a wide range of dipeptides, with binding affinity enhanced by hydrophobic residues. nih.gov
Design and Development of H Phe Ile Oh Based Peptidomimetics and Analogues
Rational Design Principles for H-Phe-Ile-OH Analogues
The rational design of this compound analogues involves strategic chemical modifications to overcome the intrinsic drawbacks of small peptides. These principles focus on manipulating the peptide's structure to control its conformation and to introduce novel chemical features by substituting its constituent amino acids.
A primary strategy in peptidomimetic design is conformational restriction, which aims to reduce the flexibility of a peptide ligand. researchgate.net By locking the molecule into a specific, biologically active conformation, the entropic penalty associated with receptor binding is minimized, which can lead to significant gains in binding affinity and selectivity. researchgate.net For a flexible dipeptide like this compound, several strategies can be applied to constrain its backbone (Φ, Ψ torsion angles) and side-chain (χ torsion angles) rotations. mdpi.com
Key strategies include:
Backbone Cyclization: Connecting the N-terminus to the C-terminus (head-to-tail cyclization) to form cyclo(Phe-Ile) would severely restrict the rotational freedom of the peptide backbone.
Side-Chain-to-Backbone Cyclization: Introducing reactive groups to cyclize the side chain of one residue to the backbone can create a constrained ring system.
Incorporation of Rigid Amino Acids: Replacing either Phenylalanine or Isoleucine with inherently rigid amino acid analogues, such as 2-aminotetralin-2-carboxylic acid (Atc), can effectively lock the side-chain conformation. acs.org For example, replacing Phe with (S)-Atc would restrict its aromatic side chain to specific spatial orientations. acs.org
The following table summarizes these conformational restriction strategies as they could be applied to this compound.
| Strategy | Locus of Modification | Example Derivative | Primary Effect |
| Head-to-Tail Cyclization | Peptide Backbone | cyclo(Phe-Ile) | Restricts Φ and Ψ angles, pre-organizes backbone. |
| α-Methylation | α-Carbon | H-(α-Me)Phe-Ile-OH | Limits backbone torsional freedom (Φ/Ψ space). mdpi.com |
| Rigid Amino Acid Substitution | Cα Side Chain (Phe) | H-Atc-Ile-OH | Constrains side-chain χ angles and local backbone. acs.org |
The substitution of proteinogenic amino acids with unnatural counterparts is a powerful tool in peptide engineering. nih.gov This approach allows for the introduction of novel chemical properties not found in the canonical 20 amino acids, leading to analogues with enhanced stability, modified hydrophobicity, or new interactive functionalities. google.comcpcscientific.com The incorporation of these building blocks can be achieved through solid-phase peptide synthesis. nih.gov
For the this compound scaffold, both the Phenylalanine and Isoleucine residues are targets for substitution:
Phenylalanine Analogues: The aromatic ring of Phe is often a key pharmacophoric element. It can be replaced with analogues like 2',6'-dimethyltyrosine (Dmt) to increase steric hindrance or p-chloro-phenylalanine ((pCl)Phe) to alter electronic properties, which can significantly influence receptor interactions. mdpi.com
Isoleucine Analogues: The aliphatic side chain of Ile contributes to hydrophobic interactions. It can be substituted with fluorinated analogues like trifluoroisoleucine (TfIle) to fine-tune hydrophobicity and enhance proteolytic stability. beilstein-journals.org
Backbone Modifications (β-Amino Acids): Replacing either α-amino acid with a β-amino acid introduces an extra carbon into the peptide backbone. acs.org This modification alters the peptide's secondary structure and renders it resistant to degradation by proteases. acs.org
The table below details examples of unnatural amino acids and their potential application in this compound scaffolds.
| Unnatural Amino Acid | Position of Incorporation | Potential Purpose |
| 2',6'-Dimethyltyrosine (Dmt) | Phenylalanine | Increase steric bulk and receptor binding affinity. mdpi.com |
| p-Chloro-phenylalanine ((pCl)Phe) | Phenylalanine | Modulate aromatic ring electronics for altered binding. mdpi.com |
| Trifluoroisoleucine (TfIle) | Isoleucine | Enhance hydrophobic interactions and proteolytic stability. beilstein-journals.org |
| β-Phenylalanine | Phenylalanine | Alter backbone geometry and increase protease resistance. acs.org |
This compound Derived Peptidomimetics in Biochemical Tool Development
Peptidomimetics derived from this compound are valuable as biochemical tools for studying protein-protein interactions, mapping receptor binding sites, and serving as leads for drug discovery. researchgate.net The key to their utility lies in engineering enhanced stability and tailored receptor specificity.
A major hurdle for the use of peptides in biological systems is their rapid degradation by proteases, which cleave the amide bonds. nih.gov The amide bond between Phe and Ile is susceptible to cleavage by enzymes like chymotrypsin. Several strategies can be applied to this compound to create analogues with significantly improved resistance to proteolysis.
N-Methylation: Methylating the nitrogen atom of the peptide bond between Phe and Ile physically blocks the approach of proteases and removes the hydrogen bond donor capability of the amide. nih.gov This modification has been shown to dramatically improve the stability of peptides. nih.gov
D-Amino Acid Substitution: Proteases are stereospecific and generally recognize only L-amino acids. nih.gov Replacing either L-Phe or L-Ile with their D-enantiomers (D-Phe or D-Ile) makes the resulting peptide bond resistant to cleavage. nih.gov
Fluorinated Amino Acids: The incorporation of highly fluorinated amino acids, such as hexafluoroleucine (a Leu analogue) in place of Ile, has been shown to enhance proteolytic stability by up to 85% compared to the non-fluorinated version. beilstein-journals.org
Peptoid Incorporation: Replacing an amino acid with its corresponding N-substituted glycine (B1666218) ("peptoid") residue moves the side chain from the α-carbon to the amide nitrogen. This structural change eliminates the backbone chirality and renders the adjacent peptide bonds resistant to proteolysis.
The following table summarizes these stability-enhancing modifications.
| Modification Strategy | Example for this compound | Mechanism of Stability |
| N-Methylation | H-Phe-(N-Me)Ile-OH | Steric hindrance at the scissile amide bond. nih.gov |
| D-Amino Acid Substitution | H-D-Phe-Ile-OH | Proteases do not recognize D-amino acid stereochemistry. nih.gov |
| Fluorinated Amino Acid | H-Phe-(TfIle)-OH | Alters electronic properties and local conformation. beilstein-journals.org |
| β-Amino Acid Incorporation | H-(β-Phe)-Ile-OH | Alters backbone structure unrecognized by proteases. acs.org |
The ability to control how a ligand interacts with its target receptor is crucial for developing selective biochemical probes. Modifications to the this compound structure can alter its binding affinity (how tightly it binds) and specificity (which receptor it prefers). Receptor specificity is a key determinant for the host range and transmissibility of viruses and the function of neurotransmitters, making its modulation a critical goal. nih.govfu-berlin.de
The specificity of a peptide ligand is often dictated by the three-dimensional arrangement of its pharmacophore elements—the specific side chains responsible for receptor interaction. nih.gov In this compound, the phenyl group of Phe and the aliphatic side chain of Ile are the primary pharmacophores.
Altering Pharmacophore Residues: Substituting Phe with analogues containing different functional groups (e.g., nitro, halogen, or alkyl groups) can change the interaction profile from hydrophobic to polar or hydrogen bonding, thereby altering receptor preference. mdpi.com For instance, introducing a hydroxyl group (Tyr instead of Phe) could introduce a key hydrogen bond, switching specificity toward a receptor subtype with a corresponding acceptor group.
Conformational Control: As discussed in section 6.1.1, constraining the peptide's conformation pre-organizes the Phe and Ile side chains into a specific spatial arrangement. researchgate.net This rigid structure may fit perfectly into the binding pocket of one receptor subtype but poorly into another, thus dramatically enhancing binding specificity. researchgate.net For example, a cyclized analogue might lose affinity for multiple receptors but gain high potency and selectivity for a single target.
By systematically applying these modifications, peptidomimetics based on this compound can be designed to have fine-tuned receptor binding profiles, making them highly selective tools for biochemical research.
Emerging Research Avenues for H Phe Ile Oh
Novel Computational Design and Prediction Methodologies for H-Phe-Ile-OH and its Derivatives
The study of this compound and its derivatives is significantly enhanced by computational science, which allows for the prediction of molecular behavior and properties. Methodologies such as molecular dynamics (MD) simulations and hybrid-resolution models are pivotal in understanding the peptide's conformational landscape and interaction dynamics. nih.gov
Computational studies on short peptides containing Phenylalanine and Isoleucine have revealed that their self-assembly behavior is governed by a complex interplay of noncovalent forces, with hydrophobic interactions involving the Phenylalanine residue being particularly significant. nih.gov These models can predict how sequence changes impact the resulting supramolecular structures. For instance, research on tripeptides composed exclusively of Phenylalanine and Isoleucine shows they tend to form nanofibers, but the specific molecular arrangement and resulting nanostructure are highly dependent on the amino acid sequence. nih.govmdpi.com These computational approaches can identify preferred conformations, such as extended β-strands, which are crucial for self-assembly. nih.gov
MD simulations are also used to refine experimental structures and explore peptide dynamics in various environments. researchgate.net Parameters for these simulations are meticulously developed and can involve techniques like simulated annealing to explore the conformational space efficiently. acs.org For this compound, computational methods have been used to predict properties like its collision cross section (CCS), which is valuable for its identification in complex mixtures via ion mobility-mass spectrometry. hmdb.ca
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 279.17034 | 167.9 |
| [M+Na]⁺ | 301.15228 | 174.1 |
| [M+NH₄]⁺ | 296.19688 | 172.6 |
| [M+K]⁺ | 317.12622 | 171.5 |
| [M-H]⁻ | 277.15578 | 167.7 |
Data sourced from PubChemLite, calculated using CCSbase. hmdb.ca
These predictive methodologies are essential for designing novel peptide derivatives with tailored properties, providing insights that guide experimental synthesis and functional analysis. nih.gov
Integration of this compound Studies into Systems Biology Approaches
Systems biology offers a holistic view of the roles that molecules like this compound play within complex biological networks. The dipeptide is recognized as a metabolite, appearing in the Human Metabolome Database (HMDB) as an incomplete breakdown product of protein catabolism. nih.govhmdb.ca Its presence and concentration can serve as a biomarker, reflecting the state of specific metabolic pathways.
A notable example of this integration is a recent metabolomics study on sarcopenia and cognitive impairment. The research identified "phenylalanyl isoleucine" as one of the top five differentially abundant metabolites in patients with sarcopenia. sciopen.com This finding directly links the dipeptide to pathways of amino acid metabolism and protein digestion and absorption, suggesting its potential role as a biomarker for geriatric syndromes. sciopen.com The study highlights how altered levels of this compound are associated with systemic conditions, underscoring the importance of mitochondrial function and energy metabolism. sciopen.com
The classification of this compound (CHEBI:74717) as a metabolite formed from L-phenylalanine and L-isoleucine residues further cements its place in metabolic maps. nih.gov Research tools like peptide screening, which can be used for functional analysis and protein interaction studies, further aid in placing dipeptides like this compound within broader biological contexts. medchemexpress.com By studying these molecules at a systems level, researchers can uncover connections between metabolic products and complex disease states.
Exploration of this compound in Material Science and Supramolecular Chemistry
Dipeptides are gaining significant attention as versatile building blocks for creating novel nanomaterials and supramolecular structures due to their biocompatibility, chemical diversity, and capacity for self-assembly. mdpi.comresearchgate.net The specific sequence and properties of the constituent amino acids, such as the hydrophobicity of Phenylalanine and Isoleucine, are critical determinants of their assembly behavior. chinesechemsoc.orgmdpi.com
Research has shown that dipeptides composed of hydrophobic amino acids are excellent candidates for self-assembly. mdpi.com Specifically, the crystal structure of Phe-Ile (this compound) is known to form a layered packing structure featuring alternating hydrophobic and hydrophilic regions. mdpi.com While this specific sequence has been noted for its packing, its isomer, Ile-Phe, has been reported to self-assemble into nanofibrillar hydrogels, forming a network of nanostructures that can create a thermoreversible gel in aqueous solutions. mdpi.comnih.govnovoprolabs.com This demonstrates that even a simple inversion of the amino acid sequence can dramatically alter the resulting supramolecular architecture.
The self-assembly process is driven by non-covalent interactions, including hydrogen bonding and π-π stacking of the aromatic Phenylalanine rings. mdpi.comresearchgate.net The ability to form these ordered structures opens up potential applications in nanotechnology and biomaterials. nih.govuio.no The study of how simple chemical modifications, such as substituting one amino acid for another, can hinder or promote the formation of these structures is an active area of research, though the outcomes can be difficult to predict. mdpi.com This exploration at the intersection of chemistry and material science highlights the potential to engineer this compound derivatives into functional materials.
Interdisciplinary Research on this compound Peptide Function and Dynamics
Understanding the multifaceted nature of this compound requires a convergence of expertise from various scientific fields, including chemistry, biology, medicine, and computational science. This interdisciplinary approach is crucial for elucidating its function and dynamic behavior.
A prime example of such research is the investigation into its role in human health through metabolomics. A study combining clinical observation with advanced analytical chemistry identified phenylalanyl isoleucine as a key metabolite shared between sarcopenia and cognitive impairment. sciopen.com This work bridges biochemistry and geriatric medicine, suggesting that metabolic disturbances involving this dipeptide could be part of the common pathological mechanisms underlying these two conditions. sciopen.com
Furthermore, the field of supramolecular chemistry provides another interdisciplinary lens. Research into the self-assembly of dipeptides combines organic synthesis, physical chemistry, and material science to understand how molecular-level properties translate into macroscopic materials like hydrogels. mdpi.comrsc.org The study of the Ile-Phe isomer, for example, brings together biophysics and nanotechnology to explore the forces that trigger self-assembly, providing insights relevant to processes like amyloid formation. nih.gov
Computational modeling represents a third interdisciplinary frontier, merging principles of physics, computer science, and chemistry to simulate peptide behavior. nih.govresearchgate.net These simulations provide dynamic views of molecular interactions that are often inaccessible through purely experimental means, offering predictions that can guide laboratory research in fields from drug design to material science. nih.govnih.gov The collective insights from these varied disciplines are essential for building a comprehensive understanding of this compound's role and potential.
Table 2: List of Mentioned Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| L-Phenylalanyl-L-isoleucine | This compound, Phe-Ile |
| Phenylalanine | Phe |
| Isoleucine | Ile |
| L-Isoleucyl-L-phenylalanine | H-Ile-Phe-OH, Ile-Phe |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing H-Phe-Ile-OH to ensure high purity and yield?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, with Fmoc-protected amino acids and coupling reagents like HBTU or HATU. Critical parameters include solvent choice (e.g., DMF), reaction temperature (room temperature for stability), and deprotection efficiency (20% piperidine in DMF). Post-synthesis, reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) ensures purity validation. Mass spectrometry (MS) and NMR (e.g., , ) confirm structural integrity .
Q. Which analytical techniques are most reliable for characterizing this compound in aqueous versus non-polar environments?
- Methodological Answer : Circular dichroism (CD) spectroscopy is ideal for assessing secondary structure in aqueous buffers, while nuclear Overhauser effect spectroscopy (NOESY) in DMSO-d6 reveals intramolecular interactions. Solubility challenges in non-polar solvents may require alternative methods like attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) to monitor hydrogen bonding patterns .
Q. How can researchers design in vitro assays to evaluate this compound’s bioactivity (e.g., enzyme inhibition, receptor binding)?
- Methodological Answer : Use enzyme-linked assays (e.g., fluorescence-based protease inhibition) with controlled variables: substrate concentration (Km determination), pH (physiological range 7.2–7.4), and temperature (37°C). For receptor binding, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity (Kd) and stoichiometry. Include negative controls (e.g., scrambled peptide) and statistical validation (triplicate runs, ANOVA) .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound across different cell lines?
- Methodological Answer : Conduct a systematic review of experimental variables:
- Cell line heterogeneity : Compare epithelial (e.g., HeLa) vs. immune (e.g., THP-1) cells, noting receptor expression profiles via flow cytometry.
- Assay conditions : Control for serum concentration (e.g., FBS 10% vs. serum-free) and incubation time (acute vs. chronic exposure).
- Data normalization : Use housekeeping genes (e.g., GAPDH) for qPCR or total protein for Western blot. Apply contradiction analysis frameworks (e.g., TRIZ) to resolve conflicting results .
Q. What experimental design considerations are critical for studying this compound’s stability under physiological conditions?
- Methodological Answer : Simulate physiological environments using:
- pH gradients : Test stability in buffers mimicking gastric (pH 2.0), intestinal (pH 6.8), and plasma (pH 7.4) conditions.
- Proteolytic resistance : Incubate with pepsin (stomach) or trypsin (intestine) and quantify degradation via LC-MS/MS.
- Temperature dependence : Accelerated stability studies (25°C, 40°C) with Arrhenius modeling predict shelf-life. Document deviations using FINER criteria (Feasible, Novel, Ethical, Relevant) .
Q. How can computational modeling predict this compound’s interactions with biological targets (e.g., ACE inhibitors)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., ACE: 1O86) to estimate binding energies and ligand poses.
- Molecular dynamics (MD) : Simulate 100-ns trajectories in GROMACS to assess conformational stability and solvent interactions.
- Validation : Cross-reference with experimental IC50 values and mutagenesis data (e.g., ACE active-site residues). Address discrepancies using iterative refinement in the research question (PICO framework: Population=enzyme, Intervention=peptide, Comparison=known inhibitors, Outcome=affinity) .
Q. What strategies resolve ethical and technical challenges in in vivo studies of this compound?
- Methodological Answer :
- Ethical protocols : Follow NIH guidelines for animal models (IACUC approval), including humane endpoints and sample size justification (power analysis).
- Data confidentiality : Anonymize human trial data (if applicable) using encryption and secure storage (e.g., REDCap).
- Technical pitfalls : Pre-test peptide solubility in saline/PBS to avoid aggregation-related toxicity. Use sham controls and blinded assessments to reduce bias .
Q. How can researchers integrate this compound’s physicochemical properties into broader structure-activity relationship (SAR) studies?
- Methodological Answer :
- Parameterization : Calculate logP (hydrophobicity) via HPLC retention times and pKa via potentiometric titration.
- SAR modeling : Apply QSAR with descriptors like polar surface area (PSA) and hydrogen bond donors/acceptors. Validate with in vitro data (e.g., IC50 vs. logP).
- Cross-disciplinary gaps : Collaborate with computational chemists to refine models and address literature contradictions (e.g., conflicting logP-bioactivity correlations) .
Methodological Frameworks for Research Design
- PICO : Define Population (target system), Intervention (this compound), Comparison (controls), Outcome (measurable endpoints) .
- FINER : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
- Contradiction Analysis : Use TRIZ principles to resolve conflicting data (e.g., opposing bioactivity trends) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
